6-Bromo-4-chloro-1H-indole
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Overview
Description
“6-Bromo-4-chloro-1H-indole” is a compound with the molecular weight of 230.49 . It is a solid or semi-solid or liquid or lump in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-bromo-4-chloro-1H-indole . The InChI code is 1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H .
Physical And Chemical Properties Analysis
“6-Bromo-4-chloro-1H-indole” is a solid or semi-solid or liquid or lump in physical form . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature . Indole is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
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Antiviral Activity : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
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Anti-inflammatory Activity : Indole derivatives have been found to possess anti-inflammatory properties . They could potentially be used in the treatment of conditions characterized by inflammation.
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Anticancer Activity : Indole derivatives have been found to exhibit anticancer properties . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
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Anti-HIV Activity : Indole derivatives have been found to possess anti-HIV properties . They could potentially be used in the treatment of HIV/AIDS.
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Antioxidant Activity : Indole derivatives have been found to possess antioxidant properties . They could potentially be used in the treatment of conditions characterized by oxidative stress.
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Antimicrobial Activity : Indole derivatives have been found to possess antimicrobial properties . They could potentially be used in the treatment of various bacterial and fungal infections.
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Antitubercular Activity : Indole derivatives have been found to possess antitubercular properties . They could potentially be used in the treatment of tuberculosis.
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Antidiabetic Activity : Indole derivatives have been found to possess antidiabetic properties . They could potentially be used in the treatment of diabetes.
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Antimalarial Activity : Indole derivatives have been found to possess antimalarial properties . They could potentially be used in the treatment of malaria.
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Anticholinesterase Activities : Indole derivatives have been found to possess anticholinesterase activities . They could potentially be used in the treatment of conditions characterized by cholinesterase deficiency.
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Medicinal Applications with Metal Complexes : Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery .
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Inhibitor of GSK-3 : Some indole derivatives, such as 4-Bromoindole, have been found to be potential inhibitors of GSK-3 . They could potentially be used in the treatment of conditions characterized by GSK-3 overactivity.
Safety And Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
6-bromo-4-chloro-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRDTNSPFYYTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646164 |
Source
|
Record name | 6-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-1H-indole | |
CAS RN |
885519-01-7 |
Source
|
Record name | 6-Bromo-4-chloro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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